molecular formula C18H30 B1195952 6-Phenyldodecane CAS No. 2719-62-2

6-Phenyldodecane

Cat. No.: B1195952
CAS No.: 2719-62-2
M. Wt: 246.4 g/mol
InChI Key: ZYHJQFMTTFCBKH-UHFFFAOYSA-N
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Description

Contextualizing 6-Phenyldodecane within the Landscape of Alkylbenzene Chemistry

This compound is a hydrocarbon compound classified within the broader category of alkylbenzenes. Alkylbenzenes are organic compounds characterized by a benzene (B151609) ring to which one or more alkyl groups are attached. nih.govnih.gov This class of compounds is fundamental in organic chemistry and finds widespread applications across various industries. nih.gov

Specifically, this compound is an isomer of phenyldodecane, which belongs to the group of linear alkylbenzenes (LABs). labsolu.cafishersci.at LABs are distinguished by having a linear alkyl chain attached to the benzene ring. nih.gov The chemical structure of this compound consists of a dodecane (B42187) chain (a 12-carbon alkane) with a phenyl group attached at the sixth carbon atom. nih.govnih.govwikipedia.orgedu.krd This specific attachment point differentiates it from other phenyldodecane isomers, such as 2-phenyldodecane (B3050589) or 3-phenyldodecane. labsolu.cafishersci.at The presence of the phenyl group imparts distinct physical and chemical properties to this compound, including its solubility in organic solvents and its potential to engage in aromatic reactions. nih.gov

Significance of Investigating this compound in Contemporary Chemical Science

The investigation of this compound holds significance in contemporary chemical science due to its unique properties and diverse potential applications. As a representative linear alkylbenzene, it is of interest in fields such as materials science, chemistry, and biology. nih.gov Research into this compound and similar compounds suggests potential applications in polymer production and as surfactants. nih.gov

Beyond industrial applications, this compound has been identified as a component in certain natural extracts. For instance, it has been found as one of the abundant aromatic hydrocarbons in hexane (B92381) extracts from fruits of Phytolacca dioica and Ziziphus spina-christi. fishersci.be

Furthermore, in environmental chemistry, linear alkylbenzenes, including this compound, serve as crucial molecular markers. Their presence in marine environments, for example, has been directly linked to sewage pollution, making them valuable indicators for assessing the impact of domestic wastes. fishersci.atuni.lu The ratio of internal to external isomers of C12-LABs, which includes this compound, can characterize the extent of LAB biodegradation, providing insights into environmental processes. uni.lu

Historical Trajectories and Milestones in this compound Studies

The broader field of linear alkylbenzene (LAB) chemistry, which encompasses this compound, saw significant commercial development in the mid-20th century. This period marked a revolution in the detergent industry, as LABs became a cost-effective and versatile alternative to traditional soap-based cleaning agents, serving as a key raw material for linear alkylbenzene sulfonate (LAS) detergents. nih.govedu.krd

Early studies on phenyldodecane isomers, including this compound, focused on their synthesis and the factors influencing isomer distribution. Pioneering work by Olson reported the synthesis of five isomers of phenyldodecane (2-, 3-, 4-, 5-, and this compound) from 1-dodecene (B91753) and benzene using various catalysts such as AlCl3, HF, and H2SO4. labsolu.ca These studies highlighted that different catalysts could lead to varying product distributions. labsolu.ca

Further research by Swisher et al. suggested methods for separating these isomers based on their characteristic retention times and proposed that isomerization occurs due to the rearrangement of carbonium ions during synthesis. labsolu.ca Alul and McEwan's experiments further elucidated that the isomer distribution is influenced by the acid strength, catalyst type, and the position of the double bond in the olefin reactant. labsolu.ca The understanding of isomer distribution was particularly important because the physical properties, such as foam stability and surface activity of Linear Alkylbenzene Sulfonates (LAS), vary depending on the position of the phenyl group. Efforts have also been made to develop solid catalysts for the alkylation process to overcome the corrosive and unstable nature of traditional acid catalysts like HF or AlCl3. labsolu.ca

Detailed Research Findings: Physical and Chemical Properties of this compound

This compound (C18H30) is typically observed as a colorless to pale yellow liquid at room temperature. nih.gov It exhibits low solubility in water but demonstrates good solubility in organic solvents, a characteristic attributed to its molecular structure and hydrophobic nature. nih.gov The compound is generally stable under normal conditions but can undergo reactions typical of aliphatic hydrocarbons, such as oxidation or substitution reactions. nih.gov

Key physical and chemical properties of this compound are summarized in the table below:

Property Value Source
Chemical Formula C18H30 nih.govnih.govwikipedia.org
Molecular Weight 246.43100 g/mol
Appearance Colorless to pale yellow liquid nih.gov
Density 0.855 g/cm³
Boiling Point 323.3 °C at 760 mmHg
Flash Point 145.2 °C
Solubility in Water Low nih.gov
Solubility in Organic Solvents Good nih.gov
LogP 6.32090
Vapour Pressure 0.0005 mmHg at 25°C
Index of Refraction 1.482

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-6-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHJQFMTTFCBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875106
Record name BENZENE, (1-PENTYLHEPTYL)-
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Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000584 [mmHg]
Record name 6-Phenyldodecane
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CAS No.

2719-62-2
Record name 6-Phenyldodecane
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Record name 6-Phenyldodecane
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Record name BENZENE, (1-PENTYLHEPTYL)-
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Record name 6-phenyldodecane
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Advanced Synthetic Methodologies and Mechanistic Elucidations of 6 Phenyldodecane

Catalytic Alkylation Reactions for the Formation of 6-Phenyldodecane

The primary industrial route to synthesizing linear alkylbenzenes, including this compound, is the Friedel-Crafts alkylation of benzene (B151609) with long-chain olefins like 1-dodecene (B91753). This process relies on the use of various acid catalysts to facilitate the electrophilic substitution of a hydrogen atom on the benzene ring with the dodecyl group.

Friedel-Crafts Alkylation: Catalytic Systems and Reaction Pathways

The Friedel-Crafts alkylation reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds between aromatic rings and alkyl chains. mt.com In the context of this compound synthesis, this involves the reaction of benzene with dodecene isomers.

Historically, strong Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) have been the catalysts of choice for the industrial production of linear alkylbenzenes. tandfonline.comkaist.ac.kr These catalysts are effective in promoting the alkylation reaction. tandfonline.com The mechanism involves the acid catalyst protonating the alkene (dodecene) to form a carbocation. etsu.edu This electrophilic carbocation then attacks the electron-rich benzene ring, leading to the formation of a phenyldodecane isomer after deprotonation. youtube.com

However, the use of these traditional catalysts is associated with significant environmental and safety concerns, including their corrosive nature and the generation of hazardous waste. tandfonline.comacademie-sciences.fr This has driven research into more environmentally benign alternatives.

Ionic liquids have emerged as promising alternative catalysts for Friedel-Crafts alkylation. rsc.org Chloroaluminate ionic liquids, for instance, can act as both the solvent and the catalyst. rsc.orgsciengine.com Studies using ionic liquids like [Bmim]Br-AlCl₃ and Et₃NHCl-AlCl₃ have shown high conversion of 1-dodecene and selectivity towards monoalkylated products. sciengine.comsioc-journal.cnresearchgate.net

The catalytic mechanism in the presence of chloroaluminate ionic liquids is believed to be induced by the Lewis acid AlCl₃, which is generated from the dissociation of anions like [Al₂Cl₇]⁻ or [Al₂Cl₆Br]⁻. sciengine.comsioc-journal.cnresearchgate.net This AlCl₃ species interacts with 1-dodecene, leading to the formation of a carbocation, which then reacts with benzene. sciengine.comsioc-journal.cn Isotope labeling studies have confirmed that a proton (or deuteron (B1233211) from C₆D₆) from the benzene ring is transferred to the linear chain of the dodecylbenzene (B1670861) product during the reaction. sciengine.com Ionic liquid systems have demonstrated high selectivity for the 2-phenyldodecane (B3050589) isomer.

Ionic Liquid CatalystConversion of 1-DodeceneSelectivity for MonoalkylbenzeneTemperatureReference
[bmim]Cl/[FeCl₃]100%>98%30°C sciencemadness.org
[bmim][TFSI]/AlCl₃~100%>50% (2-LAB)Not Specified
Et₃NHCl-AlCl₃99%98%80°C researchgate.net

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them attractive solid acid catalysts for alkylation reactions. rsc.org Various zeolites, including Y-type, Beta, Mordenite (B1173385), and ZSM-5, have been investigated for the synthesis of linear alkylbenzenes. etsu.edukfupm.edu.saiitm.ac.in The shape-selective nature of zeolites can influence the distribution of phenyldodecane isomers.

For instance, large-pore zeolites like H-Y can produce a mixture of isomers, while zeolites with more constrained pore structures, such as mordenite, can exhibit higher selectivity towards the 2-phenyldodecane isomer. iitm.ac.in The selectivity is influenced by factors such as the zeolite's pore dimensions, acid site distribution, and reaction conditions like temperature. kfupm.edu.saiitm.ac.in Higher temperatures can sometimes lead to a decrease in selectivity for the 2-phenyl isomer due to increased isomerization and diffusion of bulkier isomers. iitm.ac.in

Zeolite Catalyst1-Dodecene Conversion2-Phenyldodecane SelectivityTemperatureReference
HZSM-492%57%205°C google.com
Linde Type L72%40%195°C google.com
P-loaded MCM-22 (0.5% P)34%>60%70°C researchgate.net

A variety of other solid acid catalysts have been developed to replace corrosive liquid acids. scribd.comepa.gov These include:

Metal-Pillared Montmorillonite (B579905): These are clays (B1170129) that have been modified by intercalating metal oxide pillars, creating a porous structure with enhanced surface area and acidity. academie-sciences.friosrjournals.org Iron-pillared montmorillonite (Fe-PILC) has shown remarkable activity, achieving a 98% yield of linear monoalkylbenzenes in the alkylation of benzene with 1-dodecene, with the 2-phenyldodecane isomer being a significant product. ut.ac.ir

Macroreticular Resins: These are ion-exchange resins with a porous structure that can be functionalized with acid groups. researchgate.net Sulfonic acid macroreticular resins have been used as catalysts for Friedel-Crafts alkylation. kaist.ac.krgoogle.comresearchgate.net The catalytic activity is influenced by the accessibility of the acid sites within the resin's porous network. researchgate.net

Supported Heteropolyacids (HPAs): Heteropolyacids, such as tungstophosphoric acid (TPA) and molybdophosphoric acid (MPA), are strong Brønsted acids. iitm.ac.in When supported on materials like zirconia or silica (B1680970), they act as efficient and recyclable solid acid catalysts for the synthesis of linear alkylbenzenes. iitm.ac.iniitm.ac.inresearchgate.netresearchgate.netscientific.net For example, 15% TPA on zirconia has demonstrated over 98% olefin conversion with high selectivity for 2-phenyldodecane.

Solid Acid CatalystOlefin Conversion2-Phenyldodecane SelectivityTemperatureReference
Fe-Pillared Montmorillonite98% (Yield)30%120°C ut.ac.ir
15% TPA on Zirconia>98%47%84°C
15% MPA on Zirconia>90%45%83°C iitm.ac.in

Isomerization Dynamics and Positional Selectivity in Dodecylbenzene Synthesis

During the alkylation of benzene with 1-dodecene, a mixture of phenyldodecane isomers is typically formed, including 2-, 3-, 4-, 5-, and this compound. kaist.ac.kr This is due to the isomerization of the dodecene double bond and the rearrangement of the carbocation intermediate prior to the alkylation step. kaist.ac.krdoi.org

The reaction mechanism involves the initial formation of a secondary carbocation at the C-2 position of the dodecyl chain. This carbocation can then undergo a series of hydride shifts, leading to the formation of more stable internal carbocations at positions 3, 4, 5, and 6. etsu.edu The subsequent alkylation of benzene by these different carbocation isomers results in the observed product distribution. kaist.ac.kr

The selectivity for a particular isomer, such as the commercially desirable 2-phenyldodecane, is highly dependent on the catalyst system and reaction conditions. researchgate.netdoi.org Shape-selective catalysts like certain zeolites can favor the formation of the less bulky 2-phenyl isomer by sterically hindering the formation or diffusion of the other, more centrally substituted isomers. iitm.ac.in The ratio of isomers can also be influenced by temperature, with higher temperatures sometimes promoting the formation of thermodynamically more stable internal isomers. iitm.ac.in Studies have also investigated the kinetics of these isomerization reactions, revealing that they can occur on a comparable timescale to the alkylation reaction itself. doi.org Furthermore, phenyl migration reactions within the phenyldodecane radical have been identified as an important isomerization pathway in pyrolysis studies. acs.org

Carbonium Ion Rearrangement Mechanisms Affecting Isomer Distribution

The formation of various phenyldodecane isomers during the alkylation of benzene with 1-dodecene is governed by the rearrangement of the carbocation (carbonium ion) intermediate. kaist.ac.kr This process is a classic example of a Wagner-Meerwein rearrangement, where an atom or group migrates to an adjacent electron-deficient center to achieve greater stability. jetir.org

The mechanism initiates when the catalyst, typically a strong Brønsted or Lewis acid, interacts with the double bond of 1-dodecene. sciengine.com This leads to the formation of a secondary carbocation, with the positive charge initially located at the C2 position of the dodecyl chain. rsc.orgsciengine.com This C2 carbocation is more stable than the primary carbocation that would be required to form 1-phenyldodecane, which is why the 1-phenyl isomer is not observed among the products. rsc.orgrsc.org

Once formed, the initial C2 carbocation is not static. It can undergo a series of rapid intramolecular 1,2-hydride shifts, causing the positive charge to migrate along the alkyl chain. jetir.org This results in an equilibrium mixture of secondary carbocations at the C2, C3, C4, C5, and C6 positions. Each of these carbocation isomers can then act as an electrophile and attack the benzene ring to form the corresponding phenyldodecane isomer. kaist.ac.krrsc.org The isomerization of the carbocation is believed to happen before the final attachment of the phenyl group to the alkyl chain. kaist.ac.kr The relative stability of these carbocation intermediates and the rates of their interconversion and subsequent alkylation reactions determine the final isomer distribution of the phenyldodecane product.

Influence of Reaction Conditions on Isomer Profile (e.g., Temperature, Catalyst Type, Feed Composition)

The distribution of phenyldodecane isomers is not fixed and can be significantly manipulated by altering the reaction conditions. Key parameters include the type of catalyst, reaction temperature, and the composition of the reactant feed. kaist.ac.krmdpi.com

Catalyst Type: The choice of catalyst is paramount in determining the isomer profile. Traditional homogeneous catalysts like aluminum chloride (AlCl₃), hydrofluoric acid (HF), and sulfuric acid (H₂SO₄) have been used, each yielding different product distributions. kaist.ac.kr Solid acid catalysts, such as ion-exchange resins and zeolites, are increasingly favored due to their ease of separation and reduced corrosiveness. kaist.ac.kr

Within zeolites, properties like acid strength, Si/Al ratio, and pore structure have a strong influence. mdpi.comannualreviews.org For instance, in the alkylation of benzene with 1-octene (B94956) over Y zeolites, the catalytic activity per acid site increases with a higher Si/Al ratio, indicating that stronger acid sites are more reactive. annualreviews.org In the case of 1-dodecene alkylation, increasing the porosity limitations of the zeolite catalyst was found to significantly increase the selectivity towards the 2-phenyldodecane isomer. mdpi.com

Temperature: Reaction temperature affects the rates of both the olefin isomerization and the alkylation steps, thereby influencing the final isomer distribution. mdpi.com For example, kinetic studies using a mordenite catalyst showed that at lower temperatures, the concentration of unreacted dodecene isomers is significant, whereas at higher temperatures, the formation of linear alkylbenzene isomers dominates. capes.gov.br However, the effect of temperature on selectivity is not always straightforward; for some Y zeolite catalysts, product selectivities were found to be not significantly influenced by temperature changes between 343 K and 373 K. annualreviews.org

The following table summarizes research findings on how different catalysts and conditions affect the conversion and selectivity in benzene alkylation with 1-dodecene.

CatalystSi/Al RatioTemperature (°C)Benzene:Dodecene Molar Ratio1-Dodecene Conversion (%)Key Isomer Selectivity
HY Zeolite 4.81008.7:190Not specified
USHY Zeolite 801008.7:1100Not specified
DAY Zeolite 2001008.7:150Not specified
Mordenite 20806:1~552-phenyldodecane is the main product
Mordenite 201406:1~982-phenyldodecane is the main product

This table is generated based on data from scientific studies. mdpi.comcapes.gov.br

Kinetic Modeling and Mechanistic Studies of this compound Formation Pathways

To better understand and optimize the synthesis of phenyldodecanes, detailed kinetic modeling and mechanistic studies have been undertaken. capes.gov.brkfupm.edu.sa These studies aim to mathematically describe the complex network of reactions occurring simultaneously. The alkylation of benzene with 1-dodecene is typically modeled as a system involving parallel reactions: the isomerization of the 1-dodecene double bond and the subsequent alkylation of benzene by the various dodecene isomers. kfupm.edu.sa

The reaction mechanism is often described as an Eley-Rideal type, where the olefin adsorbs onto the acid sites of the catalyst surface to form the carbocation intermediates, which then react with benzene from the bulk liquid phase. annualreviews.org Kinetic models are frequently formulated based on power-law expressions, where the reaction rates are related to the concentrations of the reacting species. kfupm.edu.sa

A kinetic investigation of benzene alkylation with dodecene over a mordenite catalyst provided specific insights into the reaction energetics. capes.gov.br The study considered the simultaneous isomerization of dodecene and the alkylation of benzene. By fitting experimental data to the model, the activation energies for the key reaction steps were estimated:

1-dodecene to 2-dodecene isomerization: 34 kJ/mol

2-dodecene to 3-dodecene (B1237925) isomerization: 51 kJ/mol

Alkylation to form 2-phenyldodecane: 49 kJ/mol

Alkylation to form 3-phenyldodecane: 66 kJ/mol

These values indicate that the initial protonation and isomerization from 1-dodecene to 2-dodecene has a significantly lower energy barrier than subsequent isomerization or the alkylation steps themselves. capes.gov.br The higher activation energy for the formation of 3-phenyldodecane compared to 2-phenyldodecane is consistent with 2-phenyldodecane often being the major product. capes.gov.br Such models are crucial for reactor design and for selecting operating conditions to maximize the yield of desired isomers.

Exploration of Novel Synthetic Routes and Precursors to this compound

While the direct alkylation of benzene with 1-dodecene over traditional or zeolitic catalysts is the dominant industrial route, research continues into novel synthetic pathways and precursors. The primary motivations for this exploration are to improve efficiency, reduce hazardous waste, and enhance catalyst reusability.

One area of focus is the development of new solid acid catalysts that are more active, selective, and stable. Materials investigated as potential catalysts for linear alkylbenzene synthesis include:

Sulfated zirconia and mesoporous zirconia researchgate.net

Mesoporous tantalum oxides researchgate.net

Immobilized heteropolyacids , such as phosphotungstic acid (H₃PW₁₂O₄₀) supported on silica or zirconia. researchgate.netetsu.edu These catalysts offer high acidity and large surface areas, which can lead to high catalytic performance under heterogeneous reaction conditions. etsu.edu

Alternative precursor routes have also been explored. One such commercialized process involves the initial chlorination of linear paraffins to form mono-chloroparaffins. etsu.edu These chlorinated intermediates are then used to alkylate benzene, typically using aluminum chloride as the catalyst. Another variation involves the dehydrochlorination of these paraffins to first generate the olefin (dodecene), which then serves as the alkylating agent. etsu.edu These multi-step processes offer alternative ways to utilize paraffin (B1166041) feedstocks for the production of linear alkylbenzenes.

Sophisticated Analytical Characterization of 6 Phenyldodecane

Advanced Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for separating 6-phenyldodecane from complex mixtures, resolving its isomers, and accurately quantifying its presence.

Gas Chromatography (GC) for Isomer Resolution and Mixture Analysis

Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile and thermally stable compounds like this compound. organomation.comwvu.edudrawellanalytical.com The separation relies on the differential partitioning of analytes between a mobile gas phase (carrier gas, e.g., helium or nitrogen) and a stationary phase within a heated column. organomation.comwvu.edumsu.edu

For this compound, GC is particularly suitable due to its relatively low boiling point and thermal stability. msu.edu Capillary columns, typically coated with non-polar or slightly polar stationary phases (e.g., polydimethylsiloxane (B3030410) or phenyl-methylpolysiloxane), are commonly employed to achieve high separation efficiency. The choice of stationary phase and column temperature programming (e.g., starting at 140 °C and ramping at 1 °C/min to 170 °C) are critical for resolving this compound from other alkylbenzene isomers (e.g., 1-phenyldodecane, 2-phenyldodecane (B3050589), etc.) and other components in a mixture. scribd.com

Detection is often achieved using a Flame Ionization Detector (FID) due to its high sensitivity to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification and quantification based on characteristic mass fragments. scribd.comcore.ac.uk Retention times provide a primary means of identification, while peak areas or heights, correlated with calibration curves, enable accurate quantification. core.ac.uk

Typical GC Parameters for this compound Analysis:

ParameterTypical Range/SettingNotesSource
Column TypeFused silica (B1680970) capillary, non-polar to slightly polar stationary phase (e.g., DB-5, HP-5ms)Optimal for separating hydrocarbons and alkylbenzenes based on boiling point and subtle structural differences. scribd.com
Carrier GasHelium or NitrogenInert mobile phase. msu.edu msu.edu
Carrier Gas Flow Rate1.0 - 2.0 mL/min (or 0.28 m/sec velocity)Optimized for separation efficiency and analysis time. scribd.com scribd.com
Injection Port Temperature250-300 °CEnsures rapid vaporization of the sample. wvu.edumsu.edu wvu.edumsu.edu
Detector Temperature240-300 °C (for FID)Prevents condensation and ensures stable detector response. scribd.com scribd.com
Oven Temperature ProgramInitial: 140 °C; Ramp: 1-5 °C/min; Final: 250-300 °CAllows for separation of compounds with varying volatilities. scribd.com scribd.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for sensitive hydrocarbon detection; MS for identification and confirmation. scribd.comcore.ac.uk scribd.comcore.ac.uk

Analytical Pyrolysis Coupled with Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Analytical Pyrolysis coupled with Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for the characterization of non-volatile or complex macromolecular samples that contain this compound as a structural component or are too large for direct GC analysis. researchgate.netmontclair.educsic.es In Py-GC/MS, the sample is rapidly heated in an inert atmosphere, causing thermal decomposition into smaller, volatile fragments (pyrolysates) that are then separated by GC and identified by MS. montclair.educsic.eskirj.ee

For this compound, Py-GC/MS would be employed if it were embedded within a polymer matrix, a complex organic mixture, or a geological sample (e.g., oil shale, sediment). researchgate.netkirj.eeresearchgate.net The pyrolysis process would break the larger structure, releasing this compound or characteristic fragments indicative of its presence. For instance, if this compound itself were pyrolyzed, or if it were part of a larger structure, the mass spectrometer would detect characteristic ions. Common fragments from alkylbenzenes under pyrolysis conditions can include benzene (B151609), toluene, styrene, and various short-chain alkanes and alkenes, depending on the bond cleavage points. kirj.eeresearchgate.net The mass spectral fragmentation pattern of this compound itself (molecular ion at m/z 246 for C₁₈H₃₀) and its characteristic fragments (e.g., tropylium (B1234903) ion at m/z 91, or fragments related to the dodecane (B42187) chain) would be used for identification. uni.lu

Py-GC/MS offers advantages such as minimal sample preparation and the ability to analyze small sample sizes. researchgate.net Double-shot Py-GC/MS can further differentiate between volatile compounds (analyzed via thermal desorption) and non-volatile macromolecules (analyzed via pyrolysis). csic.es

Method Development and Validation for Trace Analysis of this compound

Developing and validating an analytical method for trace analysis of this compound is crucial to ensure reliable and accurate results, especially in environmental monitoring or quality control applications where low concentrations are significant. solubilityofthings.comresearchgate.neteurachem.org

Key Steps in Method Development:

Sample Preparation: This involves selecting appropriate extraction techniques (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME)) to isolate and concentrate this compound from the sample matrix (e.g., water, soil, biological samples). organomation.com For trace analysis, solvent-free methods like SPME are often preferred. core.ac.uk

Optimization of Chromatographic Conditions: This includes selecting the optimal GC column, carrier gas flow rate, temperature program, and injection parameters to achieve maximum separation efficiency and sensitivity for this compound while minimizing interferences from the sample matrix. wvu.edumsu.edu

Detector Selection: For trace analysis, highly sensitive detectors like GC-MS (especially in Selected Ion Monitoring (SIM) mode) are preferred due to their specificity and ability to detect compounds at very low levels. core.ac.uk

Method Validation Parameters for Trace Analysis:

Method validation confirms that the analytical procedure is suitable for its intended purpose and meets predefined quality criteria. solubilityofthings.comeurachem.orginorganicventures.com For trace analysis of this compound, the following parameters are critical:

Validation ParameterDescriptionRelevance for this compound Trace AnalysisSource
Specificity/Selectivity Ability of the method to distinguish this compound from other components in the sample matrix, including isomers and co-eluting compounds. solubilityofthings.comCrucial for accurate identification in complex environmental or industrial samples. GC-MS provides high selectivity. core.ac.uk core.ac.uksolubilityofthings.com
Linearity/Range The range over which the analytical method provides results that are directly proportional to the concentration of the analyte. solubilityofthings.comEstablishes the working concentration range for reliable quantification, often spanning several orders of magnitude for trace analysis. core.ac.uk core.ac.uksolubilityofthings.com
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. core.ac.uksolubilityofthings.cominorganicventures.comEssential for determining the minimum detectable amount of this compound in environmental samples. Typically defined as 3 times the standard deviation of the blank. inorganicventures.com core.ac.uksolubilityofthings.cominorganicventures.com
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified. core.ac.uksolubilityofthings.cominorganicventures.comDefines the lowest concentration at which this compound can be reported with acceptable accuracy and precision. Typically defined as 10 times the standard deviation of the blank. inorganicventures.com core.ac.uksolubilityofthings.cominorganicventures.com
Accuracy The closeness of measured values to the true value. Assessed through recovery studies using spiked samples. solubilityofthings.comEnsures that the method provides results that are close to the actual concentration of this compound in the sample. solubilityofthings.com solubilityofthings.com
Precision The agreement among independent test results obtained under stipulated conditions. Includes repeatability (intra-laboratory) and reproducibility (inter-laboratory). solubilityofthings.comDemonstrates the consistency and reliability of the analytical measurements for this compound. solubilityofthings.com solubilityofthings.com
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, column type). solubilityofthings.cominorganicventures.comEnsures the method's reliability under minor operational variations in different laboratory settings. solubilityofthings.cominorganicventures.com solubilityofthings.cominorganicventures.com

Validation involves conducting rigorous experiments, statistical analysis of the data, and comprehensive documentation to confirm that the method is fit for its intended trace analysis application. solubilityofthings.comresearchgate.net

Environmental Distribution, Transformation, and Ecological Significance of 6 Phenyldodecane

Environmental Occurrence and Baseline Concentrations

The presence of 6-phenyldodecane and other LAB isomers serves as a chemical marker for domestic waste in environmental systems. researchgate.net Its distribution has been documented in both aquatic and terrestrial environments.

This compound has been detected in various aquatic systems, with concentrations varying based on proximity to pollution sources like municipal wastewater outfalls. A study in the coastal environment near Boston Harbor found that particulate concentrations of individual C12 LAB isomers, which include this compound, decreased significantly with distance from the harbor. acs.orgnih.govebi.ac.uk

In Boston Harbor, surface water concentrations were approximately 1 picomolar (pM). acs.orgnih.govebi.ac.uk These levels dropped to 20–200 femtomolar (fM) in the adjacent coastal Massachusetts and Cape Cod Bays and further decreased to only a few fM in offshore locations in the Gulf of Maine. acs.orgnih.govebi.ac.uk This gradient points to municipal wastewater as the primary source, followed by dispersal through regional circulation patterns. acs.orgebi.ac.ukmit.edu

Similarly, studies in the sediments of Santa Monica Bay, near the Hyperion 7-mile Outfall, have documented the presence of various phenyldodecane isomers. The ratio of internal isomers (like 6- and 5-phenyldodecane) to external isomers (4-, 3-, and 2-phenyldodecane) is used to assess the degree of biodegradation. sccwrp.org In one core sample far from the outfall, these ratios were relatively high, indicating significant degradation. sccwrp.org Analysis of the Rur River in Germany also detected phenyldodecane (C12) in both water and sediment samples, with concentrations in sediment reaching up to 2,600 ng/g. researchgate.net

Table 1: Concentration of C12 LAB Isomers (including this compound) in Aquatic Environments

Location Matrix Concentration Reference
Boston Harbor Particulate Surface Water ~1 pM acs.org, nih.gov, ebi.ac.uk
Massachusetts & Cape Cod Bays Particulate Surface Water 20-200 fM acs.org, nih.gov, ebi.ac.uk
Offshore Gulf of Maine Particulate Surface Water A few fM acs.org, nih.gov, ebi.ac.uk
Rur River Sediment 14–2600 ng/g researchgate.net

In terrestrial environments, this compound's presence is often linked to the application of sewage sludge or wastewater infiltration. Due to their hydrophobicity, LABs tend to sorb to soil and sludge particles. diva-portal.orgdiva-portal.org This sorption can lead to their accumulation in soil matrices, although they were not detected in one study's analysis of surface water, suggesting efficient removal in wastewater treatment plants via sorption to sludge. diva-portal.org

Interestingly, this compound has also been identified as a natural constituent in the extracts of several plant species. It has been reported in the lipoidal matter of the garden pea (Pisum sativum) and in extracts from Abrus precatorius. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis has also identified this compound in the essential oil of Physalis angulata leaves (0.7% of total oil) and in the n-hexane fractions of extracts from Aconitum heterophyllum. ajouronline.comresearchgate.net

Table 2: Detection of this compound in Terrestrial and Plant Matrices

Matrix Source Organism/Location Finding Reference
Plant Extract Abrus precatorius Compound identified researchgate.net
Leaf Essential Oil Physalis angulata Constituent at 0.7% ajouronline.com
Plant Extract Aconitum heterophyllum Identified in n-hexane fraction researchgate.net
Plant Lipoidal Matter Pisum sativum (garden pea) Constituent at 12.18%
Sewage Sludge/Soil On-site sewage facilities Potential for sorption to soil and sludge diva-portal.org

Environmental Fate Processes of Linear Alkylbenzenes Including this compound

The environmental fate of this compound is governed by several key physical, chemical, and biological processes, including biodegradation, volatilization, scavenging, and sorption.

Biodegradation is a primary removal mechanism for LABs in the environment. cler.com The process is generally aerobic, requiring oxygen for the initial enzymatic attack on the molecule. cler.com However, studies have shown that once aerobic biodegradation has been initiated, it can continue even under anoxic or anaerobic conditions. cler.com The biodegradation of LABs is known to proceed through the formation of sulfophenylcarboxylic acids (SPCs) as degradation intermediates. acs.orgresearchgate.net

The rate of biodegradation is influenced by the molecular structure of the LAB isomer. acs.org Generally, isomers with the phenyl group located closer to the end of the alkyl chain (external isomers) are degraded more readily than those with the phenyl group near the center of the chain (internal isomers). sccwrp.org Consequently, this compound is considered a relatively bio-recalcitrant LAB isomer compared to others like 2-phenyldodecane (B3050589). acs.orgebi.ac.ukmit.edu Despite this, studies on activated sludge have demonstrated that even the sulfonated form of this compound can undergo approximately 90% ring biodegradation. researchgate.net In anoxic marine sediments, LAS has been shown to degrade, with a half-life of about 90 days, reaching 79% degradation in 165 days. cler.com

For hydrophobic organic compounds like LABs, volatilization (the transfer from water to the atmosphere) and vertical scavenging (the removal from the water column via settling particles) are important fate processes. acs.orgnih.gov Modeling studies of Boston Harbor and the adjacent coastal bays predicted that for C12 LABs, vertical scavenging, along with biodegradation and flushing, are the most significant removal pathways. acs.orgnih.govebi.ac.ukmit.edu Volatilization was considered a less critical process in this specific system. acs.orgnih.govebi.ac.uk Vertical scavenging is particularly important for hydrophobic compounds as they readily adsorb to suspended particulate matter, which then settles out of the water column. acs.orgmit.edu

This compound as a Chemical Marker for Anthropogenic Impact

This compound is a member of the linear alkylbenzene (LAB) family of chemical compounds. researchgate.netufba.br LABs are synthetic aromatic hydrocarbons characterized by a phenyl group attached to a linear alkyl chain. researchgate.net Specifically, this compound consists of a dodecane (B42187) chain (12 carbons) with a phenyl group attached at the sixth carbon position. researchgate.netsccwrp.org These compounds are significant in environmental science as they serve as robust molecular markers for pollution originating from human activities. tshe.orgjst.go.jp

The primary source of LABs, including this compound, in the environment is domestic and industrial wastewater. researchgate.nettshe.org LABs are the main raw material for the production of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants used extensively in commercial detergent formulations. researchgate.netjst.go.jp During the manufacturing process (sulfonation), a small fraction of LABs remains unreacted. researchgate.net These residual LABs are carried over into the final detergent products and are subsequently released into the environment through sewage systems after use. jst.go.jp

Due to their chemical properties, LABs are effective tracers of sewage contamination. They are hydrophobic, meaning they have a low solubility in water and a high affinity for particulate matter. tshe.orgeuropa.eu This causes them to adsorb onto suspended particles in wastewater and the water column, eventually accumulating in bottom sediments of rivers, lakes, and coastal areas. tshe.org Furthermore, LABs are more resistant to microbial degradation compared to their sulfonated counterparts, LAS, allowing them to persist long enough in the environment to be reliable indicators of sewage input. tshe.orgwwjournal.ir

Researchers utilize the concentration and composition of LABs in environmental samples to identify pollution sources, assess the extent of sewage impact, and trace the movement of contaminants in aquatic systems. jst.go.jpresearchgate.net High concentrations of LABs are typically found in sediments near densely populated urban and industrial areas that discharge large volumes of municipal wastewater. tshe.orgwwjournal.ir

The following table presents data from various studies on the concentration of total LABs found in river and coastal sediments, illustrating the widespread use of these compounds as sewage markers.

LocationEnvironmentConcentration Range (ng/g dry weight)Source(s)
Sarawak River, MalaysiaRiver Sediment156.47 - 7386.19 tshe.org
Sembulan River, MalaysiaRiver Sediment643.18 - 5567.12 tshe.org
Muar River, MalaysiaRiver Sediment67.4 - 188.7 researchgate.net
Rivers in Mazandaran Province, IranRiver Sediment56730 - 91288 wwjournal.ir
Todos os Santos Bay, BrazilMarine Sediment0.06 - 51 (mg/g TOC) ufba.br
Concentration normalized to total organic carbon.

A more detailed analysis involves examining the isomeric distribution of LABs, particularly the ratio of internal to external isomers (I/E ratio). tshe.orgwwjournal.ir Internal isomers, such as 5-phenyldodecane (B1200818) and this compound, are more resistant to biodegradation than external isomers like 2-phenyldodecane and 3-phenyldodecane. sccwrp.orgacs.org In raw or poorly treated sewage, the isomeric composition is similar to the commercial LAB mixture, resulting in a low I/E ratio. As wastewater undergoes treatment or natural degradation processes in the environment, the more easily degradable external isomers are removed, leading to a relative enrichment of the internal isomers and a higher I/E ratio. sccwrp.orgtshe.org Therefore, the I/E ratio serves as an indicator of the degree of sewage treatment and biodegradation. sccwrp.org

The table below summarizes the interpretation of the I/E ratio in environmental studies.

I/E RatioInterpretationReference(s)
Low (e.g., < 1)Indicates raw or primary-treated sewage effluent. tshe.orgwwjournal.ir
High (e.g., > 1.5)Suggests the presence of treated (secondary/tertiary) or aerobically biodegraded sewage. researchgate.net

For example, a study of rivers in Malaysia found I/E ratios ranging from 0.52 to 0.98, indicating that the wastewater discharged into the river system was poorly treated. tshe.org In contrast, another study in the same region reported I/E ratios between 1.6 and 2.7, suggesting that the discharged wastewater had undergone primary and secondary treatment. researchgate.net The analysis of this compound, as a key internal isomer, is thus crucial for assessing the impact and state of anthropogenic waste in aquatic environments. sccwrp.orgacs.org

Theoretical Chemistry and Computational Modeling in 6 Phenyldodecane Research

Quantum Chemical Calculations for Molecular Properties and Reactivity Descriptors

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are extensively used to determine the fundamental electronic and structural properties of molecules. These calculations can provide crucial insights into the intrinsic characteristics of 6-phenyldodecane, such as its optimized molecular geometry, electronic structure, and various reactivity descriptors hakon-art.comresearchgate.netrasayanjournal.co.in.

Key molecular properties and reactivity descriptors that can be derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are critical indicators. E_HOMO relates to the molecule's ability to donate electrons, while E_LUMO indicates its capacity to accept electrons hakon-art.comrasayanjournal.co.inresearchgate.net.

Energy Gap (ΔE_gap): The difference between E_LUMO and E_HOMO (ΔE_gap = E_LUMO - E_HOMO) provides a measure of molecular stability and reactivity. A smaller energy gap often suggests higher reactivity hakon-art.comresearchgate.net.

Ionization Potential (I) and Electron Affinity (A): These parameters quantify the energy required to remove an electron and the energy released upon adding an electron, respectively, offering insights into electron transfer processes hakon-art.comrasayanjournal.co.indergipark.org.tr.

Global Reactivity Descriptors: Derived from FMO energies, these include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (µ), and electrophilicity index (ω) hakon-art.comresearchgate.netrasayanjournal.co.inresearchgate.netdergipark.org.tr. Chemical hardness, for instance, measures resistance to deformation or charge transfer, while electrophilicity indicates the propensity of a molecule to accept electrons researchgate.netdergipark.org.tr.

Commonly employed computational methods for such analyses include DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) hakon-art.comresearchgate.netrasayanjournal.co.indergipark.org.tr. While specific quantum chemical data for this compound were not explicitly found in the provided search results, these methods are directly applicable to such alkylbenzenes to predict their behavior in chemical reactions and interactions.

Development and Validation of Kinetic Models for this compound Reactions (e.g., Thermal Decomposition)

Kinetic modeling is crucial for understanding and predicting the rates and mechanisms of chemical reactions, particularly for complex processes like thermal decomposition. For hydrocarbons and alkylaromatics such as this compound, kinetic models can provide valuable insights into their stability and degradation pathways under various conditions.

Detailed kinetic models can accurately predict the behavior of complex chemical systems, including the pyrolysis of large hydrocarbons mit.edu. The process of generating these models can also lead to the discovery of new reaction pathways mit.edu. Studies on the thermal decomposition of related compounds, such as n-dodecane and dodecylbenzene (B1670861), provide a framework for understanding the thermal behavior of this compound mit.eduarxiv.org. For instance, the thermal decomposition of n-dodecane has been studied in jet-stirred reactors, identifying major products like hydrogen and ethylene, along with other 1-alkenes and aromatic compounds arxiv.org. The formation of aromatic compounds becomes significant at higher conversions arxiv.org.

Kinetic parameters, such as activation energy (Ea) and pre-exponential factor (A), are determined using methods like the Flynn-Wall-Ozawa and Vyazovkin kinetic models, often in conjunction with experimental techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) scielo.brresearchgate.netscirp.org. These methods allow for the determination of kinetic parameters across different degrees of conversion without prior knowledge of the reaction mechanism researchgate.net.

For alkylaromatics, including dodecylbenzene, kinetic models have been developed and validated against experimental data for pyrolysis mit.edu. Such models can predict product formation over time, as illustrated by the pyrolysis of dodecylbenzene leading to various alkylaromatic products mit.edu.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing atomic-level insights into dynamic processes researchgate.net. For this compound, MD simulations can be employed to investigate its conformational landscape and how it interacts with other molecules or environments.

Key applications of MD simulations include:

Conformational Analysis: MD simulations can mimic changes in molecular structures over time, revealing the flexibility and preferred conformations of this compound in different phases (e.g., solution, gas, or within a specific matrix) researchgate.netdovepress.com. Metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze structural changes and atomic fluctuations during simulations dovepress.comcresset-group.commdpi.com.

Intermolecular Interactions: MD simulations are instrumental in understanding how this compound interacts with surrounding molecules, such as solvents, other organic compounds, or biological systems. This includes quantifying hydrogen bonds, hydrophobic interactions, and van der Waals forces dovepress.commdpi.comnih.gov. These insights are crucial for predicting solubility, partitioning behavior, and potential binding to other substances.

Dynamic Stability: MD simulations can assess the dynamic stability of molecular conformations and complexes, which is vital for understanding their behavior in various applications or environmental contexts cresset-group.com.

While specific MD simulation data for this compound were not found in the search results, the principles and applications of MD are directly transferable to this compound. For instance, MD simulations are used to study protein-ligand interactions and the effects of mutations on interactions, demonstrating their utility in understanding molecular recognition researchgate.netnih.gov.

Computational Predictions of Environmental Behavior and Biodegradation Pathways

Predicting the environmental fate and biodegradation pathways of chemical compounds like this compound is critical for assessing their environmental impact and designing strategies for remediation. Computational tools offer efficient means to evaluate these aspects without extensive experimental work nih.govnih.goveuropa.eu.

Various computational frameworks and expert systems are available for predicting environmental behavior and biodegradation:

Biodegradability Prediction: Machine learning systems and expert systems can predict whether a compound is biodegradable or recalcitrant nih.govnih.goveuropa.eu. Platforms like BiodegPred merge computational methods to predict biodegradability with those assessing biological toxicity, providing a prognosis of a molecule's potential catabolism in the biosphere nih.gov.

Pathway Prediction Systems: Tools such as the Pathway Prediction System (PPS), which utilizes databases like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), use metabolic rules to describe the transformation of chemical functional groups and predict potential degradation pathways nih.govfrontiersin.orgchemrxiv.org. Other frameworks, like BNICE, can generate novel biodegradation pathways for xenobiotics by applying enzyme reaction rules nih.govchemrxiv.org.

Environmental Fate Parameters: Computational models can estimate key environmental parameters such as persistence, bioaccumulation, and mobility europa.eu. Biodegradation, specifically the transformation by microorganisms via enzymatic reactions, is often the most significant factor in removing chemicals from soil and sediment environments europa.eu.

These computational approaches aid in anticipating the probable behavior of chemicals in the environment, identifying potential degradation routes, and designing more environmentally benign compounds nih.govnih.goveuropa.eufrontiersin.org.

Prospective Avenues and Emerging Research Directions in 6 Phenyldodecane Chemistry

Innovations in Green Synthetic Chemistry and Catalysis for 6-Phenyldodecane Production

The conventional synthesis of linear alkylbenzenes (LABs), including this compound, often relies on processes like Friedel-Crafts alkylation, which historically utilized catalysts such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃) ontosight.airesearchgate.net. While effective, these traditional methods pose environmental challenges due to the corrosive nature of the catalysts and the generation of undesirable byproducts rsc.orgresearchgate.net.

Current innovations in green synthetic chemistry are centered on replacing these hazardous catalysts with more environmentally benign alternatives. Solid acid catalysts, such as zeolites, ion exchange resins, metal oxides, clays (B1170129), and heteropoly acids, are emerging as promising "clean technology" solutions researchgate.net. For instance, metal-pillared montmorillonite (B579905) (M-PILC) catalysts have shown remarkable efficiency in the alkylation of benzene (B151609) with 1-dodecene (B91753), leading to a high yield of linear monoalkylbenzenes, including this compound ut.ac.ir. Research has demonstrated that iron-pillared montmorillonite (Fe-PILC) can achieve a 98% yield of linear monoalkylbenzenes at 120°C within two hours, with this compound being one of the isomers formed alongside 2-, 3-, 4-, and 5-phenyldodecane (B1200818) ut.ac.ir.

Another significant advancement involves the use of methanesulfonic acid (MSA) as a Brønsted acid catalyst rsc.org. MSA is considered a "green" reagent due to its strong acidity, high thermal stability, low corrosivity, and commendable biodegradability rsc.org. It actively catalyzes the electrophilic addition of long-chain olefins like 1-dodecene to benzene, producing various phenyldodecane isomers, including this compound rsc.org. This approach aims to reduce the environmental footprint of LAB production while maintaining high catalytic performance.

Table 1: Isomer Distribution in Benzene Alkylation with 1-Dodecene Catalyzed by Fe-PILC ut.ac.ir

IsomerPercentage in Monoalkylbenzenes (%)
This compound14
5-Phenyldodecane17
4-Phenyldodecane17
3-Phenyldodecane20
2-Phenyldodecane (B3050589)30

Future research in this area is expected to focus on designing novel heterogeneous catalysts with enhanced selectivity towards specific isomers, such as this compound, and improving catalyst recyclability and longevity to further reduce waste and energy consumption in the synthesis process.

Advancements in High-Throughput Analytical Methodologies

The accurate and rapid analysis of this compound and its isomers is crucial for quality control in manufacturing, environmental monitoring, and research. Advancements in high-throughput analytical methodologies are enabling more efficient and comprehensive characterization of these compounds.

Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone technique for identifying and quantifying this compound in complex matrices, such as plant extracts and environmental samples ekb.egnih.govresearchgate.netnih.govekb.egufba.br. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to separate and identify dodecylbenzene (B1670861) isomers in marine sediments, highlighting its utility in environmental forensics ufba.br.

Emerging research is exploring the integration of these techniques with automation and advanced data processing for higher throughput. For instance, the use of UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is being investigated for comprehensive metabolite profiling, which could extend to the analysis of this compound in biological systems nih.gov. Furthermore, non-targeted analysis methods, often coupled with high-resolution mass spectrometry, are being developed to screen for various organic contaminants, including this compound, in materials like recycled polyolefin packaging intended for cosmetic and detergent applications diva-portal.orgcospatox.com. These methodologies are critical for ensuring product safety and understanding the migration of such compounds. The UOP Method 673-88, which utilizes gas chromatography for linear alkylbenzene analysis, already demonstrates a relatively short analysis time of 0.7 hours per sample, indicating a foundation for high-throughput capabilities in industrial settings scribd.com.

Future directions include the development of even faster, more sensitive, and portable analytical platforms, potentially incorporating artificial intelligence and machine learning for rapid data interpretation and identification of this compound and its related compounds in diverse samples.

Interdisciplinary Research on Ecological Impact and Bioremediation Strategies

This compound, as a component of linear alkylbenzenes (LABs), is recognized as an "emerging substance" in environmental monitoring, underscoring the need for interdisciplinary research into its ecological impact and potential bioremediation strategies norman-network.netnorman-network.net. LABs are widely used in detergent formulations, and their presence in domestic wastes can lead to their entry into marine and other aquatic environments, making them indicators of sewage pollution researchgate.netufba.br.

Studies on the environmental fate of C12 LABs, including this compound, in coastal environments have identified vertical scavenging, biodegradation, and flushing as key removal processes ebi.ac.uk. Research suggests that while these processes are active, there might be "missing" mechanisms affecting the fate of LAB isomers, particularly concerning the ratio of internal-to-external isomers offshore ebi.ac.uk. This indicates a need for deeper understanding of their environmental transformation pathways.

Bioremediation, utilizing microorganisms to degrade pollutants, is a significant area of research for this compound. Aerobic biodegradation of 1-phenylalkanes, including dodecylbenzene, has been demonstrated by various bacterial strains such as Nocardia, Acinetobacter, and Pseudomonas . The position of the benzene ring on the alkyl chain can influence the ease of degradation, with external isomers often being more readily degraded than internal ones . Dodecylbenzene is generally considered readily biodegradable .

Further research is exploring the optimal conditions for microbial degradation of phenyldodecanes, investigating the effects of factors such as oil concentration, pH, and salinity on crude oil removal asianpubs.org. While some plants like Ludwigia stolonifera are known for water bioremediation and contain this compound in their volatile profiles, direct evidence of its bioremediation by such plants needs further exploration nih.gov.

Emerging research aims to identify and engineer microbial consortia with enhanced capabilities for degrading this compound and its isomers, particularly under challenging environmental conditions. This includes investigating novel metabolic pathways and the development of in situ bioremediation techniques to mitigate the environmental impact of LABs.

Exploration of Niche Applications for this compound and its Derivatives

Beyond its primary role as an intermediate in surfactant production, this compound and its derivatives are being explored for various niche applications, leveraging its unique chemical structure and properties.

As an alkylbenzene, this compound contributes to the hydrophobic characteristics of materials, making it potentially useful as a solvent or in specific organic synthesis reactions cymitquimica.com. Its presence as a structural component in linear alkylbenzenes (LABs) means it is inherently linked to the production of anionic surfactants like sodium dodecylbenzenesulfonate, which are widely used in detergents rsc.org.

Interestingly, this compound has been identified as a volatile compound in natural extracts, such as those from Phytolacca dioica and Ziziphus spina-christi fruits, where aromatic hydrocarbons like this compound were among the most abundant compounds researchgate.net. These extracts have demonstrated antioxidant activity, suggesting a potential role for this compound or its derivatives in natural product chemistry or as antioxidant agents researchgate.net. Similarly, this compound has been detected in celery grown in aquaponic systems, prompting further investigation into its role and implications in food systems researchgate.net.

The precise position of the phenyl group along the dodecane (B42187) chain influences the properties of the resulting phenylalkane. For instance, 2-Phenyldodecane is often highlighted for its superior emulsibility and biodegradability compared to other isomers, which could drive research into synthesizing specific isomers for targeted applications rsc.orgut.ac.ir.

Future research avenues include investigating the potential of this compound as a specialty solvent for specific chemical processes, exploring its use in advanced materials science (e.g., as a component in lubricants or functional fluids), and synthesizing novel derivatives with tailored properties for emerging biotechnological or industrial applications. The presence of this compound as an impurity or additive in recycled polymers for packaging also opens up research into its migration behavior and potential impact on material performance and safety cospatox.com.

Q & A

Q. What are the standard synthetic routes for 6-Phenyldodecane, and how can their efficiency be validated experimentally?

To synthesize this compound, researchers commonly employ Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura). Key validation steps include:

  • Purity assessment : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and purity .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the phenyl group’s position and alkyl chain integrity .
  • Yield optimization : Compare reaction conditions (e.g., solvent polarity, catalyst loading) to maximize efficiency .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Thermodynamic properties : Differential scanning calorimetry (DSC) for melting/boiling points and thermogravimetric analysis (TGA) for thermal stability .
  • Solubility profiling : Use Hansen solubility parameters to determine compatibility with solvents .
  • Spectroscopic analysis : Infrared (IR) spectroscopy to identify functional groups and UV-Vis for electronic transitions .

Q. How can researchers ensure experimental reproducibility in studies involving this compound?

  • Protocol standardization : Document reaction parameters (e.g., temperature, stoichiometry) in detail .
  • Control experiments : Include replicates and negative/positive controls to isolate variables .
  • Data transparency : Share raw datasets (e.g., NMR spectra, chromatograms) as supplementary materials .

Advanced Research Questions

Q. What computational methods can predict this compound’s behavior in complex systems (e.g., catalysis or environmental interactions)?

  • Molecular dynamics (MD) simulations : Model intermolecular interactions (e.g., van der Waals forces) in solvents .
  • Density functional theory (DFT) : Calculate electronic properties and reaction pathways to guide experimental design .
  • Machine learning (ML) : Train models on existing physicochemical data to predict novel applications (e.g., surfactant behavior) .

Q. How should researchers resolve contradictions in reported thermodynamic data for this compound?

  • Meta-analysis : Systematically compare datasets from peer-reviewed studies to identify outliers .
  • Error source identification : Investigate instrumental calibration (e.g., DSC accuracy) and sample purity .
  • Cross-validation : Use independent methods (e.g., vapor pressure measurements vs. computational predictions) .

Q. What strategies are effective for studying this compound’s environmental fate and biodegradation pathways?

  • Isotopic labeling : Track carbon-14-labeled this compound in microbial degradation assays .
  • High-resolution mass spectrometry (HRMS) : Identify intermediate metabolites in biodegradation pathways .
  • Ecotoxicology models : Assess bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .

Q. How can mechanistic studies elucidate this compound’s role in catalytic systems (e.g., hydrocarbon cracking)?

  • In situ spectroscopy : Monitor reaction intermediates via operando IR or Raman spectroscopy .
  • Kinetic isotope effects (KIE) : Study hydrogen/deuterium substitution to infer rate-determining steps .
  • Surface adsorption studies : Use X-ray photoelectron spectroscopy (XPS) to analyze interactions with catalysts .

Methodological Guidelines

  • Research design : Align questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .
  • Data interpretation : Address uncertainties by applying statistical models (e.g., Monte Carlo simulations) to error margins .
  • Ethical compliance : For environmental studies, adhere to institutional guidelines for chemical disposal and toxicity testing .

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Reactant of Route 1
Reactant of Route 1
6-Phenyldodecane
Reactant of Route 2
Reactant of Route 2
6-Phenyldodecane

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